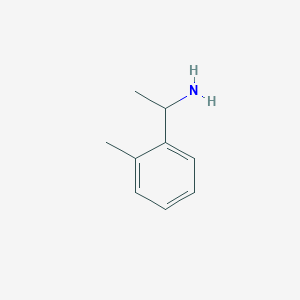

1-(2-Methylphenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDYTNZJBGSKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392066 | |

| Record name | 1-(2-methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42142-17-6 | |

| Record name | α,2-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42142-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 1-(2-Methylphenyl)ethanamine, a key chemical intermediate. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized analytical methodologies.

Compound Identification

This compound, also known as 1-(o-tolyl)ethylamine, is a primary amine featuring a methyl-substituted phenyl ring. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

| Identifier | Value |

| IUPAC Name | 1-(2-methylphenyl)ethan-1-amine[1] |

| Synonyms | 1-(2-methylphenyl)ethylamine |

| CAS Number | 42142-17-6[1][2] |

| Molecular Formula | C₉H₁₃N[1][2] |

| Canonical SMILES | CC1=CC=CC=C1C(C)N |

| InChI | 1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3[2] |

| InChIKey | ZCDYTNZJBGSKFI-UHFFFAOYSA-N[2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in chemical reactions, formulations, and biological systems.

| Property | Value | Source |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| Physical Form | Liquid | [2] |

| Purity | >98% | [2][4] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [2] |

Experimental Protocols for Characterization

The structural confirmation and purity assessment of this compound rely on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample (approx. 5-10 mg) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A longer acquisition time is typically necessary due to the lower natural abundance of ¹³C.

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific atoms in the molecule's structure.

-

3.2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: Prepare a gradient or isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[5]

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.[5] Set the flow rate to approximately 1.0 mL/min and the UV detection wavelength to a value where the analyte has significant absorbance (e.g., 254 nm).[5]

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

-

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the compound.

-

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is often suitable.

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into the GC. Use a temperature program that starts at a low temperature and ramps up to a higher temperature to ensure separation of components with different boiling points. Helium is typically used as the carrier gas.

-

MS Detection: As components elute from the GC column, they are ionized (commonly by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: Identify the main peak corresponding to this compound by its retention time. The mass spectrum for this peak should show a molecular ion peak corresponding to its molecular weight (135.21) and a characteristic fragmentation pattern that can be used for structural confirmation.

-

3.4. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: The analysis can be performed on a neat liquid sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands. For a primary amine like this compound, key expected peaks include:

-

N-H stretch: A doublet in the region of 3300-3500 cm⁻¹ (characteristic of a primary amine).

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

N-H bend: An absorption around 1590-1650 cm⁻¹.

-

-

Workflow Visualization

The following diagram illustrates a standard logical workflow for the comprehensive physicochemical characterization of a chemical substance like this compound.

A logical workflow for the physicochemical characterization of a chemical compound.

Safety Information

According to available safety data, compounds of this class may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Structure and Stereochemistry of 1-(o-tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(o-tolyl)ethanamine, a chiral primary amine, is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and asymmetric synthesis. Its structure, featuring a stereocenter adjacent to an aromatic ring, makes it a key intermediate for the preparation of a wide range of biologically active compounds. The spatial arrangement of the substituents around the chiral carbon atom dictates the molecule's interaction with chiral biological targets, such as enzymes and receptors. Therefore, a thorough understanding of its structure, stereochemistry, synthesis, and resolution is paramount for its effective application in drug discovery and development. This guide provides a comprehensive overview of 1-(o-tolyl)ethanamine, including its chemical properties, detailed experimental protocols for its synthesis and chiral resolution, and its relevance in the development of new therapeutics.

Structure and Chemical Properties

1-(o-tolyl)ethanamine, also known as (R)- or (S)-1-(2-methylphenyl)ethanamine, possesses a chiral center at the carbon atom bearing the amino group. This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Key Structural Features:

-

Aromatic Ring: The o-tolyl group, a benzene ring with a methyl substituent at the ortho position, provides a rigid scaffold and influences the electronic properties of the molecule.

-

Chiral Center: The secondary carbon atom bonded to the amino group, the methyl group, the o-tolyl group, and a hydrogen atom is the stereocenter.

-

Amino Group: The primary amine functionality is a key reactive site, allowing for a variety of chemical transformations, including salt formation, acylation, and alkylation.

The physical and chemical properties of the individual enantiomers are identical, except for their interaction with other chiral molecules and their effect on plane-polarized light. The racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, is optically inactive.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(o-tolyl)ethanamine and its p-tolyl isomer for comparison. Data for the o-tolyl isomer is less abundant in the literature, and in such cases, data for the closely related p-tolyl isomer is provided as a reference.

| Property | 1-(o-tolyl)ethanamine | (R)-(+)-1-(p-Tolyl)ethylamine |

| Molecular Formula | C₉H₁₃N[1] | C₉H₁₃N[2] |

| Molecular Weight | 135.21 g/mol [1] | 135.21 g/mol [2] |

| Appearance | - | Colorless clear liquid[2] |

| Boiling Point | - | 105 °C / 27 mmHg[2] |

| Density | - | 0.94 g/mL[2] |

| Refractive Index (n20D) | - | 1.52[2] |

| Specific Optical Rotation ([α]20D) | - | +37.5° (neat)[2] |

| CAS Number (Racemate) | 618-49-5 | 936-68-5 |

| CAS Number ((R)-enantiomer) | 105615-45-0[1] | 4187-38-6[2] |

| CAS Number ((S)-enantiomer) | 1332832-15-1 | 27298-98-2 |

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10-7.40 | m | 4H | Aromatic protons |

| ~4.15 | q | 1H | CH-NH₂ |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~1.50 | br s | 2H | NH₂ |

| ~1.40 | d | 3H | CH-CH₃ |

Expected ¹³C NMR (CDCl₃, 100 MHz) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Aromatic CH |

| ~50 | CH-NH₂ |

| ~25 | CH-CH₃ |

| ~19 | Ar-CH₃ |

Expected Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z = 135

-

Major Fragment: m/z = 120 ([M-CH₃]⁺)

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-(o-tolyl)ethanamine typically involves a two-step process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(o-tolyl)ethanamine

The most common method for the synthesis of racemic 1-(o-tolyl)ethanamine is the reductive amination of 2'-methylacetophenone. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classical and effective method.

Experimental Protocol: Leuckart Reaction of 2'-Methylacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-methylacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to 160-180 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (e.g., 20% w/v) to the reaction mixture to hydrolyze the intermediate formamide and to neutralize the excess formic acid. This step should be performed in a fume hood as it can be exothermic and may release ammonia gas.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(o-tolyl)ethanamine. The product can be further purified by vacuum distillation.

Caption: Synthesis of racemic 1-(o-tolyl)ethanamine.

Chiral Resolution of Racemic 1-(o-tolyl)ethanamine

The separation of the enantiomers of 1-(o-tolyl)ethanamine is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Tartaric acid is a widely used and effective resolving agent for chiral amines. The principle of this method relies on the different solubilities of the two diastereomeric salts formed between the racemic amine and a single enantiomer of the chiral acid.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid (adapted from the resolution of 1-phenylethanamine)

-

Salt Formation: Dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol. To this solution, slowly add the racemic 1-(o-tolyl)ethanamine (1.0 eq). The formation of a salt is an exothermic reaction.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt. One of the diastereomeric salts, for instance, the ((R)-amine)-(+)-tartrate, will preferentially crystallize.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

-

Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(o-tolyl)ethanamine.

-

Recovery of the Other Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar process of basification and extraction.

Caption: Chiral resolution of 1-(o-tolyl)ethanamine.

Role in Drug Discovery and Development

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals. The 1-phenylethanamine scaffold, to which 1-(o-tolyl)ethanamine belongs, is a privileged structure in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). The specific stereochemistry of these amines is often critical for their pharmacological activity, as the enantiomers can exhibit different potency, efficacy, and even different modes of action at their biological targets.

Derivatives of 1-(o-tolyl)ethanamine and related structures are of interest in the development of:

-

CNS-active agents: The phenylethylamine core is present in many neurotransmitters and neuromodulators. Synthetic derivatives can be designed to interact with a variety of receptors and transporters in the brain.

-

Asymmetric Catalysis: Enantiomerically pure 1-(o-tolyl)ethanamine can serve as a chiral auxiliary or ligand in asymmetric synthesis, enabling the stereoselective preparation of other chiral molecules.

While specific marketed drugs containing the 1-(o-tolyl)ethanamine moiety are not prominently documented, the structural motif is explored in the design of novel therapeutic agents. For instance, derivatives of tolyl-substituted heterocycles have been investigated as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy.[3]

Caption: Role in drug discovery pipeline.

Conclusion

1-(o-tolyl)ethanamine is a chiral building block of significant interest to the pharmaceutical and chemical industries. Its synthesis via reductive amination and subsequent resolution into its constituent enantiomers provides access to stereochemically defined intermediates. A comprehensive understanding of its structure, properties, and the experimental procedures for its preparation is essential for researchers and scientists working on the development of new chiral drugs and asymmetric synthetic methodologies. The principles and protocols outlined in this guide serve as a valuable resource for the effective utilization of 1-(o-tolyl)ethanamine in these endeavors.

References

Synthesis of Racemic 1-(2-Methylphenyl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 1-(2-methylphenyl)ethanamine, a valuable amine intermediate in the development of various pharmaceutical compounds. This document details the most common and effective synthetic routes, complete with experimental protocols and characterization data.

Introduction

This compound, also known as o-methyl-α-phenethylamine, is a primary amine that serves as a crucial building block in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The synthesis of its racemic form is a fundamental step, often preceding chiral resolution or asymmetric synthesis for the preparation of enantiomerically pure active pharmaceutical ingredients. This guide focuses on two robust and widely applicable methods for the synthesis of racemic this compound: the Leuckart reaction and the catalytic hydrogenation of 2'-methylacetophenone oxime.

Synthetic Pathways

The primary precursor for the synthesis of racemic this compound is 2'-methylacetophenone. The conversion to the desired amine is achieved through reductive amination. Below are the two primary synthetic routes detailed in this guide.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] The reaction proceeds by heating the ketone with an excess of the reagent, which leads to the formation of the corresponding formamide, followed by hydrolysis to yield the primary amine.[1][3]

Catalytic Hydrogenation of 2'-Methylacetophenone Oxime

This two-step method involves the initial conversion of 2'-methylacetophenone to its corresponding oxime by reaction with hydroxylamine. The intermediate oxime is then subjected to catalytic hydrogenation to yield the target primary amine. This method is often favored for its high yields and clean reaction profiles.[4]

Experimental Protocols

Method 1: Leuckart Reaction of 2'-Methylacetophenone

This protocol is adapted from general procedures for the Leuckart reaction of aromatic ketones.

Reaction Scheme:

Caption: Leuckart reaction pathway for the synthesis of racemic this compound.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2'-methylacetophenone (1.0 eq) and ammonium formate (5.0 eq) is heated at 160-185 °C for 4-6 hours.

-

The reaction mixture is cooled to room temperature and then treated with concentrated hydrochloric acid (3.0 eq).

-

The mixture is refluxed for 2-4 hours to hydrolyze the intermediate formamide.

-

After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution.

-

The aqueous layer is extracted with diethyl ether or dichloromethane (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude racemic this compound, which can be further purified by distillation.

Method 2: Catalytic Hydrogenation of 2'-Methylacetophenone Oxime

This protocol follows a general two-step procedure for the synthesis of primary amines from ketones.

Experimental Workflow:

Caption: Workflow for the synthesis of racemic this compound via oxime formation and subsequent catalytic hydrogenation.

Step 1: Synthesis of 2'-Methylacetophenone Oxime

-

To a solution of 2'-methylacetophenone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added.

-

The mixture is heated at reflux for 1-2 hours.

-

The reaction mixture is cooled, and the solvent is partially removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude oxime, which can be used in the next step without further purification.

Step 2: Catalytic Hydrogenation of 2'-Methylacetophenone Oxime

-

The crude 2'-methylacetophenone oxime (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or Raney nickel) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature (up to 50 °C) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to afford the crude racemic this compound.

-

The crude product can be purified by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of racemic this compound.

Table 1: Reagent and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2'-Methylacetophenone | C₉H₁₀O | 134.18 | 214 |

| Ammonium Formate | CH₅NO₂ | 63.06 | Decomposes |

| 2'-Methylacetophenone Oxime | C₉H₁₁NO | 149.19 | - |

| Racemic this compound | C₉H₁₃N | 135.21 | 205-207 |

Table 2: Comparison of Synthetic Methods

| Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Leuckart Reaction | 2'-Methylacetophenone, Ammonium Formate | 60-75 | >95 | One-pot procedure, inexpensive reagents.[1] | High reaction temperatures, potential for byproducts. |

| Catalytic Hydrogenation | 2'-Methylacetophenone Oxime, H₂, Pd/C or Raney Ni | 80-95 | >98 | High yields, clean reaction, mild conditions.[4] | Two-step process, requires specialized hydrogenation equipment. |

Table 3: Spectroscopic Data for Racemic this compound

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.10-7.30 (m, 4H, Ar-H), 4.35 (q, J=6.6 Hz, 1H, CH), 2.38 (s, 3H, Ar-CH₃), 1.40 (d, J=6.6 Hz, 3H, CH-CH₃), 1.55 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 143.5, 134.2, 130.3, 126.5, 126.1, 125.8, 48.9, 24.5, 19.0 |

| IR (neat, cm⁻¹) | 3360, 3280 (N-H stretch), 3060, 3020 (Ar C-H stretch), 2960, 2920, 2860 (Aliphatic C-H stretch), 1605, 1490 (C=C stretch), 820 (C-H bend) |

| Mass Spectrometry (EI, m/z) | 135 (M⁺), 120 (M⁺ - CH₃), 106 |

Conclusion

This guide has detailed two primary and effective methods for the synthesis of racemic this compound: the Leuckart reaction and the catalytic hydrogenation of its corresponding oxime. The choice of method will depend on the specific requirements of the laboratory, including available equipment, cost considerations, and desired scale. Both routes provide reliable access to this important synthetic intermediate. The provided experimental protocols and data tables offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize and characterize this key building block.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(2-Methylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Methylphenyl)ethanamine (CAS No: 62321-25-7). Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such spectra are also provided, offering a foundational methodology for researchers.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on computational models and provide valuable insights into the structural characteristics of the molecule.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10-7.40 | Multiplet | 4H | Ar-H |

| ~4.15 | Quartet | 1H | CH -NH₂ |

| ~2.35 | Singlet | 3H | Ar-CH ₃ |

| ~1.40 | Doublet | 3H | CH ₃-CH |

| ~1.50 | Broad Singlet | 2H | NH ₂ |

Note: The chemical shift of the amine (NH₂) protons can be variable and is dependent on solvent, concentration, and temperature. The signal may also be broadened due to quadrupole effects and exchange.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~143.5 | Ar-C (quaternary) |

| ~135.0 | Ar-C (quaternary) |

| ~130.5 | Ar-C H |

| ~126.5 | Ar-C H |

| ~125.0 | Ar-C H |

| ~124.5 | Ar-C H |

| ~50.0 | C H-NH₂ |

| ~24.0 | C H₃-CH |

| ~19.0 | Ar-C H₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |

| 3010-3080 | Medium | Aromatic C-H Stretch |

| 2850-2970 | Medium | Aliphatic C-H Stretch |

| 1600-1620 | Medium | N-H Bend (Scissoring) |

| 1450-1500 | Strong | Aromatic C=C Stretch |

| 1370-1390 | Medium | C-H Bend |

| 1000-1250 | Medium | C-N Stretch |

| 720-780 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 135 | 30 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M-CH₃]⁺ (Base Peak) |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical to dissolve the sample and minimize interference with the signals of interest.[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.[3]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the NH₂ peak should disappear or significantly decrease in intensity.[4]

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.[5]

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing:

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Mount the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Processing:

-

Perform baseline correction and label the major absorption peaks.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[1]

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min to ensure good separation.[9]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an amine sample like this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine | C12H19N | CID 13348900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

Solubility Profile of 1-(2-Methylphenyl)ethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-(2-Methylphenyl)ethanamine, a primary amine with applications in chemical synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview based on established principles of organic chemistry and qualitative information. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents, ensuring a standardized and reproducible approach for laboratory applications. A logical workflow for solubility assessment is also presented in a visual format to guide experimental design.

Introduction

This compound, also known as ortho-methylphenethylamine, is a substituted aromatic amine. Its chemical structure, featuring a benzene ring, an ethylamine side chain, and a methyl group in the ortho position, governs its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is paramount for a range of applications, including reaction medium selection, purification processes such as crystallization, and formulation development in the pharmaceutical industry. A thorough knowledge of its solubility behavior is a critical prerequisite for efficient process development and ensuring the quality and purity of the final product.

Predicted Solubility Profile

This compound possesses both nonpolar (the tolyl group) and polar (the primary amine group) characteristics. The amine group is capable of forming hydrogen bonds, which can influence its solubility in protic solvents. However, the bulky nonpolar tolyl group is the dominant feature, suggesting good solubility in a wide range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | High | The compound's overall moderate polarity and ability to engage in dipole-dipole interactions suggest good compatibility with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The primary amine group can form hydrogen bonds with these protic solvents, facilitating dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | High | The tolyl group of the solute has a strong affinity for aromatic solvents due to favorable π-π stacking interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, and amines are generally soluble in them.[1] |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Moderate to Low | The significant nonpolar character of the tolyl group allows for some solubility, but the polar amine group may limit miscibility with highly nonpolar alkanes. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. The dilution factor must be accurately recorded.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined by HPLC/GC (e.g., in mg/mL)

-

DF = Dilution Factor

-

-

The solubility should be reported in appropriate units, such as g/L, mg/mL, or mol/L, along with the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests high solubility in a broad range of common organic solvents, including polar aprotic, polar protic, aromatic, and halogenated solvents, with potentially lower solubility in nonpolar aliphatic solvents. For researchers and drug development professionals requiring precise data, the provided detailed experimental protocol based on the isothermal shake-flask method offers a reliable framework for its determination. The successful application of this protocol will enable informed decisions in process development, purification, and formulation, ultimately contributing to the efficient and effective use of this compound in its various applications.

References

Potential Biological Activities of 1-(2-Methylphenyl)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)ethanamine and its derivatives represent a class of chemical compounds with a core structure that holds significant potential for diverse biological activities. As analogs of phenethylamine, these molecules are of considerable interest to the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, focusing on their potential anticancer, antimicrobial, and neuropharmacological properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

Recent studies have begun to explore the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. While research in this specific area is still emerging, preliminary data from related compounds suggest that the 2-methylphenyl moiety can contribute to anticancer activity.

One study on 2-methylphenyl sydnone derivatives, which share the 2-methylphenyl group, has shown moderate cytotoxic activity. For instance, a novel synthesized compound demonstrated a growth inhibition of 50% (GI50) against a human breast cancer cell line, indicating its potential as a lead compound for further development.[1]

Quantitative Data for Anticancer Activity of a Related 2-Methylphenyl Derivative

| Compound ID | Cancer Cell Line | Activity Parameter | Value (µg/mL) |

| 2C | MDA-MB-231 (Human Breast Cancer) | GI50 | 56.9[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Workflow for MTT Assay

Figure 1: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Derivatives of this compound are being investigated for their potential to inhibit the growth of various microorganisms. Studies on structurally related compounds, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have demonstrated significant antibacterial activity.[2]

Quantitative Data for Antimicrobial Activity of Related Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | < 7.8[2] |

| Listeria monocytogenes | < 7.8[2] | |

| Bacillus cereus | < 7.8[2] | |

| Escherichia coli | < 7.8[2] | |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9[2] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

Neuropharmacological Activities

Phenethylamine and its analogs are well-known for their effects on the central nervous system. Derivatives of this compound are being explored for their potential as neuroprotective and antidepressant agents. The structural similarity to amphetamine suggests that these compounds may interact with various neurotransmitter systems.

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are yet to be fully elucidated, insights can be drawn from studies on related amphetamine analogs. These compounds are known to interact with monoamine transporters and receptors, potentially modulating signaling cascades involved in mood, cognition, and neuronal survival.

Hypothesized Signaling Cascade

Figure 3: A hypothetical signaling pathway for the neuropharmacological effects of this compound derivatives, based on the known mechanisms of related compounds.

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess the neuroprotective potential of a compound is to use a neuronal cell culture model and induce cell death with a neurotoxin. The ability of the test compound to prevent or reduce this cell death is then quantified.

Workflow for In Vitro Neuroprotection Assay

Figure 4: A generalized workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

The derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. While the currently available data is limited, preliminary findings from structurally related compounds suggest potential applications in oncology, infectious diseases, and neurology. Further research is warranted to synthesize and screen a broader range of these derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. This will be essential for optimizing lead compounds and advancing them through the drug development pipeline.

References

Reactivity Profile of the Amine Group in 1-(2-Methylphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the primary amine group in 1-(2-Methylphenyl)ethanamine. The presence of a methyl group at the ortho position of the phenyl ring introduces significant steric and electronic effects that modulate the basicity and nucleophilicity of the amine. This document details these characteristics, outlines common chemical transformations, provides detailed experimental protocols, and discusses the potential biological implications for drug development, particularly concerning interactions with neurotransmitter systems.

Introduction

This compound is a primary benzylic amine whose chemical behavior is critically influenced by the electronic properties of the phenyl ring and, most notably, the steric hindrance imposed by the adjacent ortho-methyl group. Understanding the reactivity of its amine functional group is essential for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Substituted phenethylamines are a well-established class of compounds with significant pharmacological activity, often targeting monoamine neurotransmitter systems.[1][2] This guide will dissect the key factors governing the reactivity of the amine in this specific ortho-substituted analogue.

Physicochemical Properties

The reactivity of the amine group is intrinsically linked to its fundamental physicochemical properties, namely its basicity and nucleophilicity.

Basicity and pKa

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value/Description | Reference/Justification |

| Molecular Formula | C₉H₁₃N | [4] |

| Molecular Weight | 135.21 g/mol | [4] |

| Appearance | Liquid | - |

| Estimated pKa | ~9.5 - 10.0 | Based on related phenethylamines and considering the base-weakening ortho effect. |

| Basicity Trend | para > meta > ortho | General trend for ortho-substituted anilines due to steric hindrance. |

Nucleophilicity

The lone pair of electrons on the nitrogen atom makes the amine group in this compound nucleophilic. However, similar to its basicity, the nucleophilicity is attenuated by the steric bulk of the ortho-methyl group.[5][6] This steric hindrance can impede the approach of the amine to an electrophilic center, thereby reducing the rate of nucleophilic attack compared to less hindered primary amines.

Logical Relationship: Factors Influencing Amine Reactivity

Caption: Influence of the ortho-methyl group on reactivity.

Chemical Reactivity and Common Transformations

The amine group of this compound undergoes a variety of characteristic reactions, including acylation, alkylation, and reactions with carbonyl compounds.

Acylation

Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form amides. The reaction with acetyl chloride, for instance, would yield N-(1-(2-methylphenyl)ethyl)acetamide. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

Experimental Workflow: Acylation

Caption: A typical experimental workflow for acylation.

Alkylation

Alkylation of this compound with alkyl halides, such as methyl iodide, can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. Reductive amination offers a more controlled method for mono-alkylation.

Reaction with Carbonyl Compounds

Primary amines react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Reaction Mechanism: Imine Formation

Caption: Reaction of a primary amine with a carbonyl compound.

Experimental Protocols

The following are detailed protocols for key reactions involving the amine group of this compound.

Protocol for Acylation with Acetyl Chloride

Objective: To synthesize N-(1-(2-methylphenyl)ethyl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Reductive Amination with Acetone

Objective: To synthesize N-isopropyl-1-(2-methylphenyl)ethanamine.

Materials:

-

This compound

-

Acetone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCE, add acetone (1.5 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

Relevance in Drug Development and Potential Signaling Pathways

Substituted phenethylamines are a cornerstone of medicinal chemistry, with many derivatives acting on the central nervous system.[1][2] The ortho-methyl substitution in this compound can influence its pharmacological profile, including its affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Studies on related ortho-substituted phenethylamines suggest that they can interact with the serotonergic system.[7] For instance, they may act as ligands for serotonin receptors or as inhibitors of the serotonin transporter (SERT), which would modulate serotonergic signaling. The steric bulk of the ortho-methyl group could play a crucial role in receptor binding and transporter interaction, potentially conferring a unique pharmacological profile compared to its meta and para isomers.

Conceptual Signaling Pathway: Interaction with SERT

Caption: Potential modulation of serotonergic signaling.

Conclusion

The reactivity of the amine group in this compound is a nuanced interplay of electronic and steric factors. The ortho-methyl group significantly influences its basicity and nucleophilicity, which must be considered when designing synthetic routes involving this compound. The provided protocols offer a foundation for the chemical modification of this amine, and the discussion on its potential biological activity highlights its relevance for further investigation in the field of drug discovery. Future work should focus on obtaining precise quantitative data, such as an experimentally determined pKa and kinetic parameters for its key reactions, to further refine our understanding of this intriguing molecule.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 1-(3-Methylphenyl)ethanamine | C9H13N | CID 4027798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (R)-1-(2-Methylphenyl)ethanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-1-(2-Methylphenyl)ethanamine, a valuable chiral building block in the pharmaceutical industry. Two distinct and effective methodologies are presented: asymmetric reductive amination and biocatalytic transamination.

Introduction

Chiral amines are critical components in a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often paramount to their biological activity. (R)-1-(2-Methylphenyl)ethanamine is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the development of efficient and highly selective methods for its synthesis is of significant interest. This document outlines two powerful approaches to obtain the desired (R)-enantiomer with high purity.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data for the two described enantioselective methods.

| Method | Catalyst/Enzyme | Substrate | Product Yield | Enantiomeric Excess (ee) | Key Advantages |

| Asymmetric Reductive Amination | [Ir(cod)Cl]₂ / (S)-f-Binaphane / Ti(OⁱPr)₄ / I₂ | 2'-Methylacetophenone | ~79% | 96% ee | High enantioselectivity, broad substrate scope. |

| Biocatalytic Transamination | Transaminase (e.g., ATA-025) | 2'-Methylacetophenone | ~77% | >98.5% ee | High enantioselectivity, mild reaction conditions. |

Experimental Workflows and Signaling Pathways

A general workflow for the enantioselective synthesis of chiral amines from prochiral ketones is depicted below. This process involves the conversion of a ketone to a chiral amine using either a chemical catalyst or a biocatalyst, followed by purification and analysis.

The biocatalytic transamination process relies on the enzymatic conversion of a ketone to a chiral amine. The simplified signaling pathway for this transaminase-catalyzed reaction is illustrated below.

Detailed Experimental Protocols

Protocol 1: Asymmetric Reductive Amination

This protocol is adapted from a general procedure for the asymmetric reductive amination of aryl ketones.[1]

Materials:

-

2'-Methylacetophenone

-

Ammonium acetate (CH₃COONH₄)

-

[Ir(cod)Cl]₂ (Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

-

(S)-f-Binaphane

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Iodine (I₂)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel

-

Standard laboratory glassware and high-pressure reactor

Procedure:

-

Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (1 mol%) and (S)-f-Binaphane (2.2 mol%) in anhydrous methanol is stirred for 10 minutes.

-

Reaction Setup: To a high-pressure reactor, add 2'-methylacetophenone (1.0 mmol), ammonium acetate (1.5 mmol), Ti(OⁱPr)₄ (1.5 mmol), and iodine (5 mol%).

-

The prepared catalyst solution is then transferred to the reactor.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to 1000 psi of H₂.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: After carefully releasing the hydrogen pressure, the reaction mixture is passed through a short plug of silica gel, eluting with a 6:1 mixture of ethyl acetate and hexane.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification and Analysis: The crude product can be further purified by column chromatography if necessary. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Transamination

This protocol is based on a general procedure for the transaminase-mediated synthesis of chiral amines and is adapted for the synthesis of a closely related analogue, (1R)-(3-methylphenyl)ethan-1-amine.[2][3]

Materials:

-

2'-Methylacetophenone

-

Transaminase (e.g., ATA-025)

-

Isopropylamine (as amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and incubator shaker

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

2'-Methylacetophenone (e.g., 50 g/L)

-

Transaminase (e.g., 10% w/v enzyme loading)

-

Isopropylamine (in excess, e.g., 5-10 equivalents)

-

PLP (e.g., 1 mM)

-

DMSO (e.g., 10% v/v)

-

-

Reaction: The reaction vessel is sealed and placed in an incubator shaker at a controlled temperature (e.g., 45 °C) with agitation (e.g., 200 rpm).

-

The progress of the reaction is monitored by a suitable analytical method (e.g., HPLC or GC).

-

Work-up: Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation or filtration.

-

The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate or MTBE).

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product can be purified by distillation or column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Conclusion

Both asymmetric reductive amination and biocatalytic transamination offer highly effective routes to (R)-1-(2-Methylphenyl)ethanamine with excellent enantioselectivity. The choice of method may depend on factors such as catalyst/enzyme availability and cost, desired scale of production, and process optimization requirements. The provided protocols offer a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(2-Methylphenyl)ethanamine

Introduction

(S)-1-(2-Methylphenyl)ethanamine is a valuable chiral amine that serves as a critical building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Chiral amines are integral components of approximately 40-45% of small-molecule pharmaceuticals, highlighting the demand for efficient and stereoselective synthetic methods.[1] The asymmetric synthesis of this compound, which ensures the production of the desired (S)-enantiomer in high purity, is of paramount importance for drug development and manufacturing.

This document provides a detailed overview of common strategies, quantitative data comparisons, and experimental protocols for the asymmetric synthesis of (S)-1-(2-Methylphenyl)ethanamine, primarily focusing on the asymmetric reductive amination of 2'-methylacetophenone. The methods discussed include transition metal-catalyzed hydrogenation and biocatalytic transamination, which are among the most effective approaches for generating enantiomerically enriched amines.[1][2]

Synthetic Strategies Overview

The most direct and widely employed strategy for synthesizing (S)-1-(2-Methylphenyl)ethanamine is the asymmetric reductive amination of the prochiral ketone, 2'-methylacetophenone. This transformation can be achieved through several catalytic methods:

-

Transition Metal-Catalyzed Asymmetric Hydrogenation/Transfer Hydrogenation: This approach involves the in-situ formation of an imine from 2'-methylacetophenone and an ammonia source, which is then asymmetrically reduced to the target amine.[1] This reduction is catalyzed by a chiral transition metal complex, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated to a chiral ligand.[1][3] Asymmetric transfer hydrogenation (ATH) using a hydrogen donor like a formic acid/triethylamine mixture is a common and operationally simple variant.[4]

-

Biocatalytic Asymmetric Amination: Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[5]

-

Transaminases (TAs): ω-Transaminases (ω-TAs) can directly convert the ketone into the desired chiral amine by transferring an amino group from an amine donor, such as isopropylamine or L-alanine. This reaction is highly specific and often yields products with excellent enantiomeric excess.[6]

-

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to amines. The reaction can be coupled with the in-situ formation of the imine from the ketone and an amine source, providing a one-pot synthesis.[2][5]

-

Data Presentation

The following tables summarize quantitative data for different synthetic approaches, allowing for a clear comparison of their efficiency and selectivity.

Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination

| Catalyst System | Ligand | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| [Ir(Cp*)Cl₂]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | Methanol | 40 | 95 | 98 | [1] |

| [RuCl₂(p-cymene)]₂ | Chiral P-N Ligand | H₂ (50 bar) | Methanol | 60 | 92 | 97 | [1] |

| Rh(COD)₂BF₄ | (R,R)-Me-DuPhos | H₂ (20 bar) | Methanol | 25 | 90 | 96 | [3] |

| Ir-SIPHOX Complex | Spiro Phosphine-Oxazoline | H₂ (40 bar) | Toluene | 80 | 88 | 99 | [1] |

Note: Data are representative for the asymmetric reduction of N-aryl imines and analogous ketones as reported in the cited literature.

Table 2: Comparison of Biocatalytic Approaches

| Enzyme Type | Amine Donor | Co-Solvent | Temp. (°C) | Conversion (%) | ee (%) | Reference |

| ω-Transaminase (ω-TA) | Isopropylamine | 25% DMSO | 30 | >99 (with ISPR) | >99 | [6] |

| Imine Reductase (IRED) | NH₃ / Formate | Aqueous Buffer | 35 | 95 | 98 | [2][5] |

| Amine Dehydrogenase (AmDH) | NH₃ / NADH | Aqueous Buffer | 30 | 97 | >99 | [5] |

Note: Data are based on the bioconversion of structurally similar bulky ketones. ISPR (In-Situ Product Removal) can be used to drive equilibrium and increase conversion.[6]

Mandatory Visualization

The following diagrams illustrate the general workflow and a representative catalytic cycle for the synthesis.

Caption: General workflow for the asymmetric synthesis.

Caption: Catalytic cycle for transfer hydrogenation.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol describes the synthesis of (S)-1-(2-Methylphenyl)ethanamine via asymmetric transfer hydrogenation of the corresponding imine, formed in situ from 2'-methylacetophenone.

Materials:

-

2'-Methylacetophenone

-

Ammonium formate (HCOONH₄)

-

[RuCl₂(p-cymene)]₂ (Ruthenium precatalyst)

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral ligand)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a nitrogen-purged glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to an oven-dried Schlenk flask. Add 5 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 2'-methylacetophenone (1.0 mmol) and ammonium formate (1.5 mmol) in 10 mL of anhydrous methanol.

-

Hydrogenation: Transfer the substrate solution to the flask containing the catalyst. Add a 5:2 mixture of formic acid and triethylamine (1.0 mL) as the hydrogen source.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 40 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(2-Methylphenyl)ethanamine.

-

Analysis: Determine the yield and confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Biocatalytic Asymmetric Transamination using an ω-Transaminase

This protocol outlines the enzymatic synthesis of the target amine using a commercially available ω-transaminase.

Materials:

-

2'-Methylacetophenone

-

ω-Transaminase (e.g., from Aspergillus niger or an engineered variant)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Isopropylamine (amine donor)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5. Add PLP to a final concentration of 1 mM.

-

Enzyme Solution: In a temperature-controlled vessel at 30 °C, dissolve the ω-transaminase lyophilizate in the reaction buffer to the recommended concentration (e.g., 5-10 mg/mL).

-

Substrate Solution: Prepare a stock solution of 2'-methylacetophenone in DMSO.

-

Reaction Initiation: To the enzyme solution, add isopropylamine to a final concentration of 0.5-1.0 M. Add the 2'-methylacetophenone stock solution dropwise to a final concentration of 25-50 mM (the final DMSO concentration should be around 25% v/v to aid substrate solubility).[6]

-

Bioconversion: Gently agitate the reaction mixture at 30 °C. The pH may need to be maintained at 7.5 by the controlled addition of a suitable acid, as the reaction consumes the amine donor. Monitor the conversion of the ketone to the amine product using HPLC or GC.

-

Work-up: After achieving the desired conversion (typically 18-48 hours), stop the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Saturate the aqueous phase with NaCl and separate the organic layer. Extract the aqueous phase again with ethyl acetate (2 x volume).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(2-Methylphenyl)ethanamine. Further purification can be achieved by distillation or chromatography if necessary.

-

Analysis: Characterize the product and determine yield and enantiomeric excess as described in Protocol 1.

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]

- 4. scihorizon.com [scihorizon.com]

- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chiral Resolution of Racemic 1-(2-Methylphenyl)ethanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1-(2-methylphenyl)ethanamine. The primary method detailed is classical resolution via the formation of diastereomeric salts with common chiral resolving agents, namely mandelic acid and derivatives of tartaric acid. This technique remains a cornerstone in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this resolution method is the reaction of a racemic mixture of a base, in this case, this compound, with an enantiomerically pure chiral acid. This acid-base reaction results in the formation of a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the pure enantiomer of the amine can be liberated from the isolated diastereomeric salt.

Data Presentation: Comparison of Resolving Agents

The selection of an appropriate resolving agent and solvent system is critical for achieving efficient separation. The following table summarizes quantitative data for the chiral resolution of this compound and a structurally similar amine with commonly used resolving agents.

| Resolving Agent | Racemic Amine | Target Enantiomer Isolated | Solvent(s) | Yield (%) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) |

| (R)-Mandelic Acid | 1-(3-Methoxyphenyl)ethylamine | (R)-Amine | Methanol | 70 | 99 de% (First Crop) |

| (R)-Mandelic Acid | 1-(3-Methoxyphenyl)ethylamine | (R)-Amine | 2-Propanol | 97 (Recrystallization) | 100 de% (After Recrystallization) |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | General Amines | Varies | Varies | Typically 30-50 (per enantiomer) | >95 ee% (often requires recrystallization) |

| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | General Amines | Varies | Varies | Typically 30-50 (per enantiomer) | >95 ee% (often requires recrystallization) |

*Note: Data for 1-(3-methoxyphenyl)ethylamine is presented as a representative example due to its structural similarity to this compound and the availability of a detailed experimental protocol. The efficiency of resolution is highly dependent on the specific substrate and conditions.

Experimental Protocols

Protocol 1: Chiral Resolution with (R)-Mandelic Acid

This protocol is adapted from the successful resolution of the structurally similar 1-(3-methoxyphenyl)ethylamine and can serve as an excellent starting point for the resolution of this compound.[1]

Materials:

-

Racemic this compound

-

(R)-Mandelic acid

-

Methanol

-

2-Propanol

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

Procedure:

A. Diastereomeric Salt Formation and Crystallization:

-

In a flask, dissolve racemic this compound (1.0 eq.) in methanol.

-

In a separate flask, dissolve (R)-mandelic acid (1.0 eq.) in methanol, gently warming if necessary.

-

Slowly add the (R)-mandelic acid solution to the amine solution with stirring.

-